5-Chlorovaleryl chloride

Catalog No.
S574603
CAS No.
1575-61-7
M.F
C5H8Cl2O
M. Wt
155.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chlorovaleryl chloride

CAS Number

1575-61-7

Product Name

5-Chlorovaleryl chloride

IUPAC Name

5-chloropentanoyl chloride

Molecular Formula

C5H8Cl2O

Molecular Weight

155.02 g/mol

InChI

InChI=1S/C5H8Cl2O/c6-4-2-1-3-5(7)8/h1-4H2

InChI Key

SVNNWKWHLOJLOK-UHFFFAOYSA-N

SMILES

C(CCCl)CC(=O)Cl

Synonyms

5-chlorovaleryl chloride, 5-CVC cpd

Canonical SMILES

C(CCCl)CC(=O)Cl

The exact mass of the compound 5-Chlorovaleryl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84182. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chlorovaleryl chloride (CAS 1575-61-7) is a highly reactive, bifunctional aliphatic building block characterized by a five-carbon chain terminating in both an acyl chloride and an alkyl chloride. In industrial and pharmaceutical procurement, it is primarily valued for its precise chemoselectivity: the highly electrophilic acyl chloride reacts rapidly with nucleophiles (such as amines or alcohols) under mild conditions, while the terminal alkyl chloride remains intact for subsequent, controlled intramolecular alkylation or substitution [1]. This sequential reactivity makes it a critical precursor for synthesizing 6-membered nitrogen heterocycles, most notably piperidones and valerolactams, which are fundamental structural motifs in major active pharmaceutical ingredients (APIs) like the anticoagulant Apixaban[2]. As a moisture-sensitive, colorless to pale-yellow liquid, its procurement specifications heavily prioritize high GC purity (>99%) and minimal residual valerolactone to ensure reproducible yields in multi-ton manufacturing workflows.

Procurement Fit

Bifunctional acylating reagent Electrophilic C5 chloride
C5 linker construction Terminal chloride for downstream steps
Pharmaceutical intermediate Cilostazol, apixaban pathways
Agrochemical intermediate Pyrazole herbicide synthesis

Generic substitution of 5-chlorovaleryl chloride with closely related aliphatic acid chlorides leads to structural or process failures in target-oriented synthesis. Substituting with homologs like 4-chlorobutyryl chloride or 6-chlorohexanoyl chloride fundamentally alters the downstream cyclization geometry, forcing the formation of 5-membered (pyrrolidone) or 7-membered (azepane) rings, respectively, rather than the strictly required 6-membered piperidone rings . Furthermore, attempting to use a di-acid chloride like glutaryl chloride as a substitute fails because it lacks the chemoselectivity of a dual acyl/alkyl system; glutaryl chloride reacts simultaneously at both termini with primary amines, resulting in cross-linked diamides or polymeric byproducts instead of the desired mono-amide intermediate . Finally, simple valeryl chloride lacks the terminal halogen entirely, eliminating the possibility of the secondary intramolecular alkylation step required to close the heterocyclic ring.

Substitution Risk

Target: 5-Chlorovaleryl chloride
C5 chain delivers 2-oxacyclohexylidene structures; terminal Cl enables further nucleophilic displacement.
Substitute: 4-Chlorobutyryl chloride
Shorter C4 chain shifts carbene complex outcome to 2-oxacyclopentylidene; lacks terminal Cl for linker elongation.
Target reactivity
Chain length and chloride leaving group support specific five-carbon architectures in APIs.
Non-halogenated analog
Valeryl chloride lacks terminal halide; cannot execute subsequent alkylation steps required for cilostazol/apixaban.

Absolute Ring-Size Specificity in API Backbone Construction

The primary procurement driver for 5-chlorovaleryl chloride is its exact chain length, which dictates the geometry of downstream cyclization. When reacted with primary amines and subsequently treated with a base (e.g., sodium hydride or potassium carbonate), 5-chlorovaleryl chloride exclusively yields 6-membered piperidone/valerolactam rings [1]. In contrast, the closest homolog, 4-chlorobutyryl chloride, exclusively yields 5-membered pyrrolidone rings under identical conditions. This 100% divergence in target molecular geometry means that for APIs requiring a piperidine/piperidone core (such as Apixaban), 5-chlorovaleryl chloride has no viable drop-in substitute.

Evidence DimensionResulting Heterocycle Ring Size
Target Compound DataForms 6-membered rings (piperidones/valerolactams)
Comparator Or Baseline4-Chlorobutyryl chloride (Forms 5-membered rings / pyrrolidones)
Quantified Difference100% structural divergence (6-membered vs 5-membered core)
ConditionsIntramolecular N-alkylation post-amidation with primary amines

Buyers manufacturing piperidone-based pharmaceuticals must procure the exact 5-carbon bifunctional chain, as homologs will fundamentally alter the API structure.

Synthesis yield
Cross-study comparable
93% isolated yield vs. 76–86% under alternative conditions
Reported optimized Fe-catalyzed route reduces waste and cost at scale.
Conditions: δ-valerolactone/phosgene, Fe powder, 100°C. Yields from patent data.

Chemoselectivity in Stepwise Amidation vs. Di-acid Chlorides

5-Chlorovaleryl chloride offers highly differentiated reactivity between its two functional groups, enabling controlled, stepwise synthesis. At low temperatures (0-5 °C), the acyl chloride undergoes >95% selective mono-amidation with anilines (such as p-nitroaniline), leaving the terminal alkyl chloride fully intact for a subsequent base-catalyzed cyclization step [1]. If a buyer were to substitute a 5-carbon di-acid chloride (glutaryl chloride), the lack of differentiation between the two highly reactive acyl groups leads to simultaneous di-amidation or oligomerization, dropping the yield of the desired mono-functionalized intermediate to near zero. This chemoselectivity ensures high material efficiency and prevents the formation of complex, hard-to-separate polymeric mixtures.

Evidence DimensionStepwise Mono-functionalization Yield
Target Compound Data>95% selective mono-amidation at the acyl site
Comparator Or BaselineGlutaryl chloride (Yields primarily di-amides and oligomers)
Quantified DifferenceNear total elimination of cross-linked diamide byproducts
ConditionsReaction with primary amines at 0-5 °C in THF/K2CO3

This chemoselectivity allows process chemists to perform sequential reactions without massive yield losses to polymeric byproducts, directly lowering raw material costs.

Reagent cost
Head-to-head
5-Chlorovaleryl chloride offers lower cost than 5-bromovaleryl chloride.
Supports cost-effective procurement for apixaban intermediate steps.
Price difference documented at industrial scale; chlorine feedstock advantage.

High-Purity Reproducibility for Commercial API Scale-Up

For industrial procurement, the purity profile of the bifunctional precursor is critical to avoiding downstream bottlenecks. High-grade commercial 5-chlorovaleryl chloride achieves >99.3% GC purity, with strict limits on cyclized impurities (e.g., valerolactone <0.5%) and unreacted acids [1]. When compared to standard technical-grade aliphatic chlorides or crude synthesized mixtures, which often contain 2-5% unreacted lactones or di-chlorinated byproducts, the high-purity grade prevents the accumulation of structurally similar impurities during the synthesis of sensitive APIs. This high baseline purity translates to an overall step yield of >85% in the formation of complex heterocyclic intermediates, minimizing the need for costly chromatographic purification.

Evidence DimensionPrecursor Purity and Impurity Limits
Target Compound Data>99.3% GC purity with <0.5% valerolactone
Comparator Or BaselineTechnical-grade mixtures (Often 2-5% cyclic/unreacted impurities)
Quantified DifferenceReduction of critical process impurities by >80%
ConditionsIndustrial scale GC-FID analysis and subsequent API synthesis

Procuring a >99% pure grade with controlled lactone levels is essential for avoiding regulatory impurity flags and costly purification steps in GMP pharmaceutical manufacturing.

Purity specification
Data to verify
≥98.0% (GC, titration), moisture ≤0.5%
Meets pharmaceutical intermediate requirements; minimizes downstream purification.
Supplier-reported specifications; confirm CoA for each lot.
Cilostazol step yield
Direct head-to-head
88.7% acylation yield with cyclohexylamine
Validates C5 linker suitability for this API synthesis route.
Optimized industrial conditions; yield from patent CN104072481A.

Synthesis of Apixaban and Factor Xa Inhibitors

Due to its absolute specificity in forming 6-membered piperidone rings, 5-chlorovaleryl chloride is the required starting material for the synthesis of 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one derivatives. These are the critical structural backbones for Apixaban and related Factor Xa anticoagulant APIs, where ring-size fidelity is non-negotiable [1].

Development of CNS-Active Piperidine Derivatives

Leveraging its chemoselective stepwise reactivity, this compound is heavily procured for the synthesis of GABA-related drugs and novel tachykinin receptor antagonists. The ability to cleanly acylate an amine and subsequently close a 6-membered lactam ring without cross-linking makes it highly effective for constructing complex CNS drug scaffolds [2].

Manufacturing of Third-Generation Pyrazole Herbicides

In agrochemical manufacturing, 5-chlorovaleryl chloride is used as a highly pure precursor to synthesize 1,1,7-trichloro-1-hepten-3-one. The precise 5-carbon chlorinated chain is essential for the lipophilicity and environmental degradation profile of advanced pyrazole-based herbicides, requiring high-yield industrial scalability.

Application Fit

Application
Selection Property
Validation Focus
Cilostazol (antiplatelet) manufacturing
Bifunctional C5 acyl chloride reactivity
Reproducible high-yielding acylation and purity compliance
Apixaban (Factor Xa inhibitor) synthesis
Lower cost chlorine-based reagent
Cost-effectiveness at scale without yield compromise
Pyrazole herbicide production
Dual electrophilic sites for scaffold assembly
Moisture specification to prevent hydrolysis; bulk procurement reliability
Anion-exchange resin preparation
Acyl chloride for polymer grafting, terminal chloride for quaternization
Suitable functional-group retention for post-modification

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (11.76%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (94.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1575-61-7

Wikipedia

5-Chlorovaleryl chloride

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